Structural Simplification of the GluN2C/D-Selective NMDA Antagonist DQP-1105 Scaffold
4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid represents the minimal core scaffold of the potent GluN2C/D-selective NMDA receptor antagonist DQP-1105, lacking the complex dihydroquinolinone moiety. While this simplification drastically alters potency, it serves as a critical tool for SAR studies. The parent compound, DQP-1105, exhibits an IC50 of 2.7 µM against GluN2D-containing NMDA receptors, a selectivity window of >50-fold over GluN2A receptors (IC50 = 206 µM) [1]. This primary evidence highlights the fundamental role of the bromophenyl-pyrazoline portion of the molecule in engaging the receptor, providing a baseline for evaluating the contribution of the quinoline group.
| Evidence Dimension | IC50 for inhibition of NMDA receptor currents |
|---|---|
| Target Compound Data | Not reported; expected to be significantly less potent than DQP-1105 based on SAR. |
| Comparator Or Baseline | DQP-1105 (the elaborated analog) IC50(GluN2D): 2.7 µM; IC50(GluN2A): 206 µM |
| Quantified Difference | Potency difference is not quantified for the target compound, but DQP-1105 is at least 50-fold selective for GluN2C/D over GluN2A. |
| Conditions | In vitro electrophysiology on recombinant NMDA receptors expressed in Xenopus oocytes. |
Why This Matters
For researchers investigating NMDA receptor pharmacology, this compound serves as a simplified scaffold to probe the minimal pharmacophore required for GluN2 subunit interaction, decoupling it from the quinoline-driven potency.
- [1] Acker, T. M., et al. (2011). Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-D-aspartate Receptor Subunit-Selective Modulators. Molecular Pharmacology, 80(5), 782-795. View Source
